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Compound of Interest

Compound Name: 6-Chlorocinnoline

CAS No.: 17404-91-0

Cat. No.: B175051 Get Quote

Executive Summary
6-Chlorocinnoline is a halogenated benzo-fused pyridazine derivative serving as a critical

scaffold in heterocyclic chemistry and medicinal optimization. Distinguished by its 1,2-diazine

core, it functions as a bioisostere for quinoline and isoquinoline moieties, offering altered

electronic distribution and hydrogen-bonding capabilities. This guide provides a definitive

analysis of its physical constants, spectral fingerprints, and synthetic pathways, specifically

tailored for researchers optimizing lead compounds in antibacterial and antiproliferative

workflows.

Molecular Identity & Structural Analysis[1][2]
The cinnoline core consists of a benzene ring fused to a pyridazine ring.[1] The introduction of

a chlorine atom at position 6 exerts a significant electron-withdrawing inductive effect (-I),

deactivating the homocyclic ring while modulating the basicity of the N1/N2 diaza-system.

Table 1: Chemical Identity Matrix
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Parameter Specification

IUPAC Name 6-Chlorocinnoline

CAS Registry Number 17404-91-0

Molecular Formula C₈H₅ClN₂

Molecular Weight 164.59 g/mol

SMILES Clc1ccc2nncc2c1

InChI Key GKJSZXGYFJBYRQ-UHFFFAOYSA-N

Structural Class 1,2-Benzodiazine (Heterocyclic Aromatic)

Structural Visualization
The following diagram illustrates the resonance stabilization and electronic density distribution,

highlighting the deactivating influence of the C6-Chlorine substituent.
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Figure 1: Electronic influence of the C6-chloro substituent on the cinnoline scaffold.

Physicochemical Profile
Accurate physical constants are prerequisite for process scaling and formulation. 6-
Chlorocinnoline presents as a crystalline solid with distinct thermal properties compared to its

quinoline isomers.

Table 2: Physical Characteristics
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Property Value / Range Contextual Note

Appearance Yellow crystalline solid

Distinct from the colorless

quinoline; color arises from

n→π* transitions in the N=N

bond.

Melting Point 123.8 – 124.9 °C

Sharp melting range indicates

high crystallinity and purity

potential [1].

Solubility
Soluble in CHCl₃, DMSO,

EtOAc

Lipophilic nature (LogP ~2.5

predicted) limits aqueous

solubility without pH

adjustment.

pKa (Estimated) ~2.0 – 2.2

The 6-Cl substituent lowers the

pKa relative to unsubstituted

cinnoline (pKa 2.64), reducing

basicity.

H-Bond Donors 0 Aprotic acceptor only.

H-Bond Acceptors 2
N1 and N2 atoms available for

interaction.

Spectral Characterization
The identification of 6-Chlorocinnoline is validated through Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS). The following data is derived from purified samples in

deuterated chloroform (

).

Nuclear Magnetic Resonance ( H & C NMR)
The low-field shift of the proton at position 3 (H3) is characteristic of the diazine ring system.

Table 3:

H NMR Data (CDCl₃)
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Position Shift (δ ppm) Multiplicity

Coupling
Constant (

Hz)

Assignment
Logic

H3 9.30 Doublet (d) 6.2

Deshielded by

adjacent N2;

characteristic

heteroaromatic

proton.

H4 7.77 Doublet (d) 6.2
Coupled to H3;

less deshielded.

H5 7.82 Doublet (d) 2.1

Meta-coupling to

H7; peri-position

effect.

H7 7.76
Doublet of

Doublets (dd)
9.1, 2.1

Ortho to H8,

Meta to H5.

H8 8.47
Doublet of

Doublets (dd)
9.1, 0.6

Deshielded by

N1 lone pair

proximity

(anisotropic

effect).

C NMR Shifts (ppm): 149.16, 145.50, 137.45, 131.97, 131.66, 126.59, 125.21, 121.44 [1].[2]

Mass Spectrometry[1][5]
Ionization Mode: FAB / ESI

Molecular Ion (

): m/z 165 (100% abundance)[2]

Isotope Pattern: Distinct M+2 peak at m/z 167 (~33% intensity relative to base peak)

confirms the presence of a single Chlorine atom.
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Synthetic Pathways & Purity Profiling[1]
Synthesis of 6-Chlorocinnoline is non-trivial due to the scarcity of commercially available

substituted cinnolines. Two primary validated pathways exist, with the Richter-type cyclization

being the most robust for laboratory scale.

Pathway A: Thermal Cyclization of Triazenes (Preferred)
This method avoids the harsh conditions of classical Widman-Stoermer synthesis and yields

high-purity product.
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Figure 2: Synthesis via thermal cyclization of ethynylphenyl triazenes [1].

Pathway B: Ring Enlargement
An alternative route involves the ring enlargement of 2H-indazole-3-carbaldehyde

tosylhydrazone heated in 1,2-dichlorobenzene.[1] While effective, this method requires
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complex precursor synthesis.

Handling, Stability & Safety
Stability Profile

Thermal Stability: Stable up to ~200°C; decomposition occurs above melting point if

prolonged.

Photostability: Cinnolines are susceptible to photodegradation upon extended UV exposure.

Store in amber vials.

Reactivity: The C4 position is susceptible to nucleophilic attack if activated (e.g., via N-

oxidation). The C6-Cl bond is robust but can participate in Palladium-catalyzed cross-

coupling (Suzuki-Miyaura) under forcing conditions.

Hazard Classification (GHS)
Signal Word: Warning

Hazard Statements:

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling Protocol: Use essentially within a fume hood. Neoprene gloves are recommended

due to the compound's lipophilicity and potential for dermal absorption.

Applications in Drug Discovery[1][6]
6-Chlorocinnoline acts as a versatile bioisostere for the quinoline ring system. In drug design,

the replacement of a CH group (quinoline) with a Nitrogen atom (cinnoline) lowers the

lipophilicity (LogP) and introduces a new hydrogen bond acceptor site, potentially improving the

pharmacokinetic (PK) profile of a lead candidate.

Key Research Areas:
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Antibacterial Agents: Cinnoline derivatives have shown efficacy against Gram-positive

strains, analogous to ciprofloxacin-type mechanisms.

Antitumor Intermediates: Used as a precursor for 4-amino-6-chlorocinnoline derivatives,

which intercalate DNA.

Agrochemicals: Investigated for antifungal properties in crop protection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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